N-(2,3-Dimethylphenyl)acetamide
Overview
Description
N-(2,3-Dimethylphenyl)acetamide: is an organic compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . It is also known by other names such as 2,3-Dimethylacetanilide and 2,3-Dimethylphenylacetamide . This compound is a white crystalline solid that is soluble in organic solvents like alcohols and ethers but has low solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2,3-Dimethylphenyl)acetamide can be synthesized through the reaction of 2,3-dimethylaniline with acetic anhydride or acetyl chloride . The reaction typically requires a solvent such as benzene or toluene and a catalyst like pyridine to facilitate the reaction. The mixture is heated under reflux conditions to complete the reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions: N-(2,3-Dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert it into .
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents like or are used.
Substitution: Reagents such as halogens (e.g., bromine) and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: N-(2,3-dimethylphenyl)ethylamine.
Substitution: Various substituted acetanilide derivatives.
Scientific Research Applications
N-(2,3-Dimethylphenyl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2,3-Dimethylphenyl)acetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
- N-(2,4-Dimethylphenyl)acetamide
- N-(2,6-Dimethylphenyl)acetamide
- N-(3,4-Dimethylphenyl)acetamide
Comparison: N-(2,3-Dimethylphenyl)acetamide is unique due to the specific positioning of the methyl groups on the aromatic ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different solubility, stability, and interaction with biological targets .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-5-4-6-10(8(7)2)11-9(3)12/h4-6H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSHEJADOPNDDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60158455 | |
Record name | Acetamide, N-(2,3-dimethylphenyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60158455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134-98-5 | |
Record name | N-(2,3-Dimethylphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2',3'-Acetoxylidide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134985 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dimethylacetanilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186201 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N-(2,3-dimethylphenyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60158455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2',3'-ACETOXYLIDIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AQA6T12HY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the N—H bond in N-(2,3-Dimethylphenyl)acetamide and how does this influence its crystal structure?
A1: In this compound, the N—H bond adopts a syn conformation with respect to both the 2- and 3-methyl substituents on the aromatic ring. [, ] This means the N—H bond points in the same direction as these methyl groups. This specific conformation, along with the molecule's ability to form N—H⋯O hydrogen bonds, plays a crucial role in dictating its crystal packing. The molecules arrange themselves into supramolecular chains, held together by these hydrogen bonds. [, ]
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